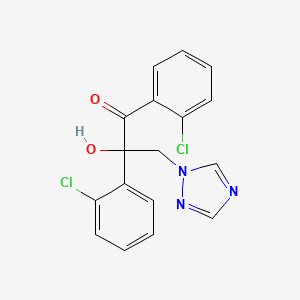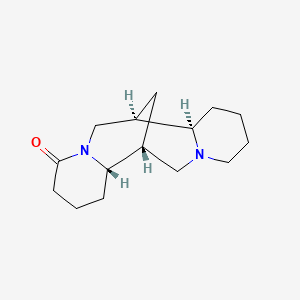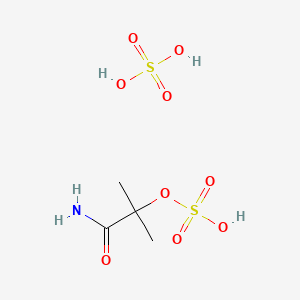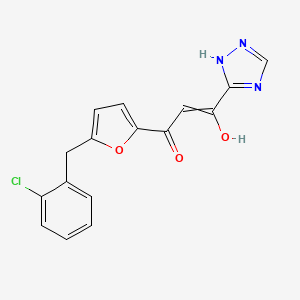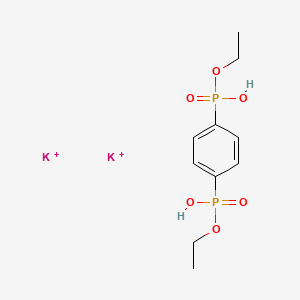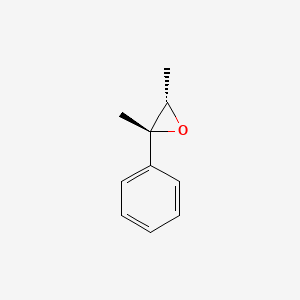
1-(4,4-Bis(4-fluorophenyl)but-3-enyl)piperazinediylium dinitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 281-235-8 is a compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique EINECS number, which helps in tracking and regulating its use in various industries.
Métodos De Preparación
The preparation methods for EINECS 281-235-8 involve specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .
Análisis De Reacciones Químicas
EINECS 281-235-8 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
EINECS 281-235-8 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving cellular processes and biochemical pathways. In medicine, it could be involved in the development of pharmaceuticals or as a diagnostic tool. In industry, it is used in the production of various commercial products .
Mecanismo De Acción
The mechanism of action of EINECS 281-235-8 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological effects. The exact mechanism depends on the specific application and the biological system involved .
Comparación Con Compuestos Similares
EINECS 281-235-8 can be compared with other similar compounds listed in the EINECS inventory. These comparisons highlight its unique properties and potential advantages in specific applications. Similar compounds include those with similar molecular structures or functional groups .
Propiedades
Número CAS |
83898-27-5 |
|---|---|
Fórmula molecular |
C20H22F2N4O6 |
Peso molecular |
452.4 g/mol |
Nombre IUPAC |
bis(4-fluorophenyl)-(3-piperidin-1-ium-1-ylidenepropylidene)azanium;dinitrate |
InChI |
InChI=1S/C20H22F2N2.2NO3/c21-17-5-9-19(10-6-17)24(20-11-7-18(22)8-12-20)16-4-15-23-13-2-1-3-14-23;2*2-1(3)4/h5-12,15-16H,1-4,13-14H2;;/q+2;2*-1 |
Clave InChI |
GSSNTAJFXWLPOO-UHFFFAOYSA-N |
SMILES canónico |
C1CC[N+](=CCC=[N+](C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CC1.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




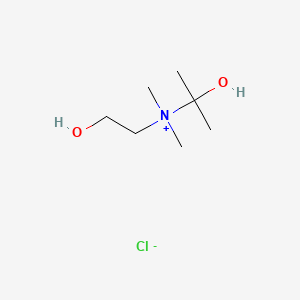



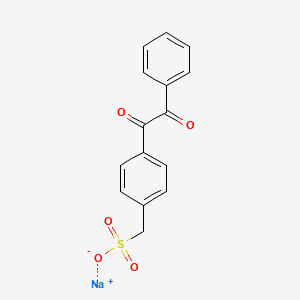
![2-cyclohexylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium](/img/structure/B12686355.png)
